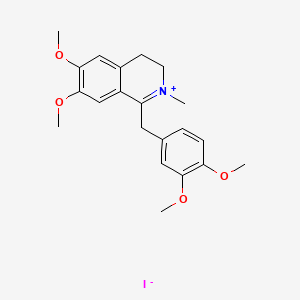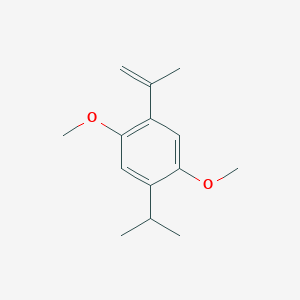![molecular formula C12H26OSi B14176191 (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol CAS No. 922523-51-1](/img/structure/B14176191.png)
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is an organic compound with a complex structure that includes both aliphatic and silyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents, which react with appropriate aldehydes or ketones to form the desired alcohol. The reaction conditions often require anhydrous environments and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or chromatography are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The silyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) or organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted silyl compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The presence of the silyl group can help in tracking the compound within biological systems using techniques like NMR (Nuclear Magnetic Resonance) spectroscopy.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. The silyl group can enhance the stability and bioavailability of drug molecules, making it a valuable component in drug design.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, including nucleophilic substitution and elimination. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4S)-2,4-Dimethylhex-5-en-1-ol: Lacks the silyl group, making it less versatile in chemical reactions.
(2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hexane: Saturated version, which lacks the double bond, reducing its reactivity.
Uniqueness
The presence of both the silyl group and the double bond in (2R,4S)-2,4-Dimethyl-5-[(trimethylsilyl)methyl]hex-5-en-1-ol makes it unique. This combination allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
922523-51-1 |
|---|---|
Formule moléculaire |
C12H26OSi |
Poids moléculaire |
214.42 g/mol |
Nom IUPAC |
(2R,4S)-2,4-dimethyl-5-(trimethylsilylmethyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H26OSi/c1-10(8-13)7-11(2)12(3)9-14(4,5)6/h10-11,13H,3,7-9H2,1-2,4-6H3/t10-,11+/m1/s1 |
Clé InChI |
GCXRXTOGAWUCKS-MNOVXSKESA-N |
SMILES isomérique |
C[C@H](C[C@H](C)C(=C)C[Si](C)(C)C)CO |
SMILES canonique |
CC(CC(C)C(=C)C[Si](C)(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


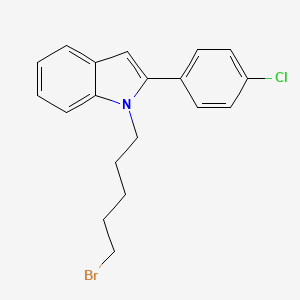
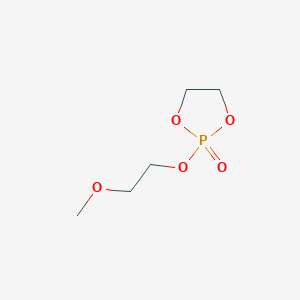
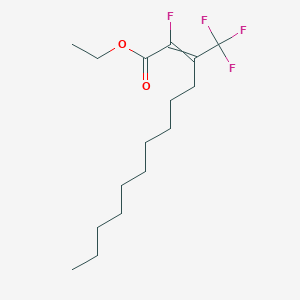

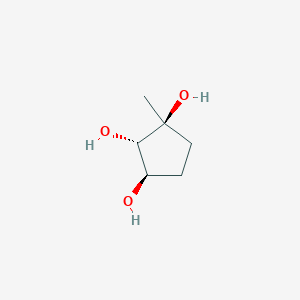
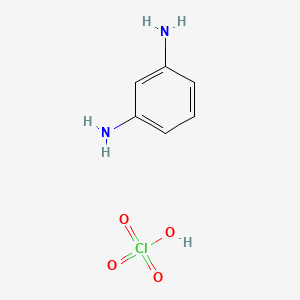
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)

![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
